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Compound of Interest

Compound Name: Trigochinin C

Cat. No.: B15591638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinome-wide selectivity of Trigochinin C and

other known MET tyrosine kinase inhibitors. Due to the limited publicly available data on the

comprehensive kinome-wide screening of Trigochinin C, this document focuses on its known

inhibitory activity against MET kinase and presents a comparative landscape using well-

characterized MET inhibitors. This allows for an objective assessment of potential selectivity

profiles and offers a framework for future experimental design.

Introduction to Trigochinin C
Trigochinin C is a highly oxygenated diterpene isolated from the plant Trigonostemon

chinensis.[1] Limited but significant biological activity has been reported, positioning it as a

molecule of interest for further investigation in oncology and cell signaling research.

Known Kinase Activity of Trigochinin C
To date, the primary reported kinase inhibitory activity of Trigochinin C is against the MET

tyrosine kinase. Experimental data has shown that Trigochinin C inhibits MET tyrosine kinase

activity with a half-maximal inhibitory concentration (IC50) of 2 μM.[1] Comprehensive kinome-

wide selectivity data for Trigochinin C is not currently available in the public domain.
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To contextualize the potential selectivity of Trigochinin C, this section provides a comparative

overview of the kinome-wide selectivity of established MET tyrosine kinase inhibitors. The data

is presented to highlight the spectrum of selectivity, from highly selective to multi-targeted

inhibitors.

Quantitative Selectivity Data
The following tables summarize the kinome-wide selectivity of Capmatinib and Crizotinib, two

well-characterized MET inhibitors.

Capmatinib is a potent and highly selective, ATP-competitive inhibitor of MET kinase.[1] Its high

selectivity is thought to contribute to a more favorable safety profile by minimizing off-target

effects.

Table 1: Kinome Selectivity Profile of Capmatinib (% Inhibition at 1 µM)
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Kinase % Inhibition

MET 100

AXL <10

MER <10

TYRO3 <10

RON <10

VEGFR2 <10

EGFR <10

HER2 <10

FGFR1 <10

PDGFRβ <10

c-Kit <10

FLT3 <10

SRC <10

LCK <10

AURKA <10

CDK2 <10

Note: This table is an illustrative summary

based on publicly available data and represents

a subset of a full kinome scan.[1]

Crizotinib is a multi-targeted kinase inhibitor that potently inhibits MET, ALK, and ROS1

kinases. Its broader target profile has implications for its therapeutic applications and potential

side effects.

Table 2: Selected Kinase Targets of Crizotinib (Kd in nM)
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Kinase Dissociation Constant (Kd) in nM

MET 1.8

ALK 24

ROS1 4.9

AXL 1.6

MER 2.6

TYRO3 11

RON 3.3

VEGFR2 190

TIE2 26

FLT3 27

TRKA 8.3

TRKB 3.2

TRKC 0.7

Data sourced from the LINCS Project -

Crizotinib KINOMEscan-2.

Qualitative Selectivity Profiles of Other MET Inhibitors
Cabozantinib: This is a multi-kinase inhibitor that targets MET, VEGFRs (1, 2, and 3), AXL,

RET, KIT, and TIE2. Its broad spectrum of activity contributes to its efficacy in various cancers

but also to a distinct side-effect profile.

Tivantinib: Tivantinib is described as a selective, non-ATP-competitive inhibitor of c-Met.[2] Its

unique mechanism of action may offer a different selectivity and resistance profile compared to

ATP-competitive inhibitors. However, comprehensive, quantitative kinome-wide data is not

readily available.
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This section details the methodologies for key experiments relevant to kinome-wide selectivity

profiling.

KinomeScan™ Competition Binding Assay
This method is widely used to quantify the interaction of a test compound against a large panel

of kinases.

Objective: To determine the dissociation constants (Kd) or percentage of inhibition of a test

compound against a comprehensive panel of kinases.

Methodology:

Assay Principle: The assay is based on a competition binding format where the test

compound competes with an immobilized, active-site directed ligand for binding to the kinase

of interest.

Components:

Kinase-tagged T7 phage

Immobilized ligand (on a solid support)

Test compound

Procedure:

The kinase is incubated with the immobilized ligand and a range of concentrations of the

test compound.

If the test compound binds to the kinase, it prevents the kinase from binding to the

immobilized ligand.

The amount of kinase bound to the solid support is quantified using quantitative PCR

(qPCR) of the phage DNA tag.

Data Analysis:
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The amount of kinase captured on the solid support is measured for each concentration of

the test compound.

For single-dose screening, the percentage of inhibition relative to a DMSO control is

calculated.

For dose-response curves, the data is fitted to a binding curve to determine the

dissociation constant (Kd).

Cellular MET Phosphorylation Assay
This assay determines the ability of a compound to inhibit MET kinase activity within a cellular

context.

Objective: To measure the IC50 of a compound for the inhibition of MET phosphorylation in

cells.

Methodology:

Cell Culture: A cancer cell line with known MET activation (e.g., through HGF stimulation or

MET amplification) is cultured.

Compound Treatment: Cells are treated with a serial dilution of the test compound for a

specified period.

Cell Lysis: After treatment, cells are lysed to extract cellular proteins.

Quantification of Phospho-MET: The levels of phosphorylated MET (p-MET) and total MET

are quantified using a method such as:

Western Blotting: Proteins are separated by gel electrophoresis, transferred to a

membrane, and probed with specific antibodies against p-MET and total MET.

ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay using specific

capture and detection antibodies for p-MET and total MET.

Data Analysis:
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The ratio of p-MET to total MET is calculated for each compound concentration.

The data is normalized to the vehicle-treated control.

An IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways

and experimental workflows.
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Caption: The c-MET signaling pathway, a key regulator of cellular processes.
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Kinome-wide Selectivity Profiling Workflow
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Caption: Generalized workflow for kinome-wide selectivity profiling.

Conclusion
Trigochinin C has been identified as an inhibitor of the MET tyrosine kinase. While

comprehensive kinome-wide selectivity data for this natural product is not yet available, a

comparative analysis with established MET inhibitors such as the highly selective Capmatinib

and the multi-targeted Crizotinib provides a valuable framework for understanding its potential

therapeutic profile. Further kinome-wide screening of Trigochinin C is warranted to fully

elucidate its selectivity and off-target effects, which will be crucial for its future development as

a potential therapeutic agent or research tool. The experimental protocols and pathway

diagrams provided in this guide serve as a resource for researchers undertaking such

investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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